4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 100111-14-6
VCID: VC1631894
InChI: InChI=1S/C41H59N3O27/c45-11-17-32(23(50)28(55)37(64-17)62-15-6-4-14(5-7-15)44(60)61)68-39-29(56)24(51)34(19(13-47)65-39)69-41-31(58)26(53)35(36(59)71-41)70-40-30(57)25(52)33(18(12-46)66-40)67-38-27(54)22(49)21(48)16(63-38)8-10-43-20-3-1-2-9-42-20/h1-7,9,16-19,21-41,45-59H,8,10-13H2,(H,42,43)/t16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35?,36+,37+,38-,39-,40-,41+/m1/s1
SMILES: C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O
Molecular Formula: C41H59N3O27
Molecular Weight: 1025.9 g/mol

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside

CAS No.: 100111-14-6

Cat. No.: VC1631894

Molecular Formula: C41H59N3O27

Molecular Weight: 1025.9 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside - 100111-14-6

Specification

CAS No. 100111-14-6
Molecular Formula C41H59N3O27
Molecular Weight 1025.9 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,4,5-trihydroxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[2-(pyridin-2-ylamino)ethyl]oxane-3,4,5-triol
Standard InChI InChI=1S/C41H59N3O27/c45-11-17-32(23(50)28(55)37(64-17)62-15-6-4-14(5-7-15)44(60)61)68-39-29(56)24(51)34(19(13-47)65-39)69-41-31(58)26(53)35(36(59)71-41)70-40-30(57)25(52)33(18(12-46)66-40)67-38-27(54)22(49)21(48)16(63-38)8-10-43-20-3-1-2-9-42-20/h1-7,9,16-19,21-41,45-59H,8,10-13H2,(H,42,43)/t16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35?,36+,37+,38-,39-,40-,41+/m1/s1
Standard InChI Key YOUHTYWPJOTHQP-PAHKVOLVSA-N
Isomeric SMILES C1=CC=NC(=C1)NCC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@@H]([C@H]([C@H](O[C@@H]4O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)O)O)CO)O)O)O
SMILES C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O
Canonical SMILES C1=CC=NC(=C1)NCCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(C(OC4O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)O)O)CO)O)O)O

Introduction

Chemical Identity and Structure

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside (CAS: 100111-14-6) represents a sophisticated example of molecular design in carbohydrate chemistry. The compound features a complex architecture that integrates multiple functional elements to achieve specific biochemical functionality. At its core, the structure consists of a pentasaccharide chain with alpha-(1→4) glycosidic linkages, mimicking the natural substrates recognized by α-amylase enzymes .

The reducing end of the oligosaccharide chain is connected to a 4-nitrophenyl group, which serves as a crucial reporter element in enzyme assays. This nitrophenyl moiety becomes fluorescent following enzymatic cleavage, enabling detection and quantification of enzyme activity. The compound's unique structural feature is the modification at the 6' position of the terminal glucopyranoside unit, where the typical hydroxyl group has been replaced with a 2-pyridylamino group .

This specialized structural design reflects careful molecular engineering to create a substrate that combines enzyme recognition properties with signaling capabilities. The alpha configuration of the glycosidic bonds is particularly significant, as this stereochemistry is essential for recognition by α-amylase and related enzymes that specifically cleave alpha-linked glycosides .

Physical and Chemical Properties

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside possesses several distinctive physical and chemical properties that contribute to its specialized function as an enzyme substrate. The compound's complex structure is reflected in its molecular formula and substantial molecular weight, as detailed in the following table:

PropertyValue
Molecular FormulaC41H59N3O27
Molecular Weight1025.9 g/mol
CAS Number100111-14-6
Purity (Commercial)>97%
Recommended Storage-20°C

The compound contains multiple functional groups that contribute to its chemical reactivity and biochemical properties. The nitrophenyl group can participate in oxidation and reduction reactions, while both the nitrophenyl and pyridylamino sites can undergo nucleophilic substitution reactions. This chemical versatility contributes to the compound's functionality in enzyme assays and potentially enables its use as a building block in more complex organic syntheses.

The presence of the 2-pyridylamino moiety appears to impart unique properties, potentially including enhanced solubility or specific binding affinities that optimize its performance in biochemical applications . The hydroxyl groups throughout the pentasaccharide chain provide additional sites for hydrogen bonding interactions with enzyme active sites, further contributing to the compound's substrate specificity .

Biochemical Applications and Functions

Enzyme Substrate Activity

The primary application of 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside lies in its role as a specialized substrate for α-amylase assays. Alpha-amylases are enzymes that catalyze the hydrolysis of α-1,4-glycosidic bonds in starch and related polysaccharides, playing critical roles in carbohydrate metabolism across various biological systems . This compound has been specifically developed to enable sensitive detection and quantification of α-amylase activity through fluorometric methods .

The glucopyranoside moiety of the compound facilitates specific binding to the active site of carbohydrate-active enzymes, mimicking their natural substrates. When α-amylase acts upon this substrate, it cleaves specific glycosidic bonds within the pentasaccharide chain, resulting in structural changes that activate the fluorescent properties of the compound. This enzymatic cleavage produces a measurable signal that correlates with enzyme activity levels, allowing researchers to monitor enzyme kinetics with high sensitivity .

Additionally, the compound may serve as a substrate for other glycosidic enzymes like β-glucosidase, though its primary application appears to be in α-amylase assays. Its specialized structure makes it particularly valuable for studying enzyme-substrate interactions and enzyme kinetics in carbohydrate biochemistry research .

Comparison with Related Compounds

While 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside has a unique structure optimized for specific enzymatic assays, understanding its relationship to similar compounds provides valuable context for appreciating its specialized characteristics. One related compound is 4-Nitrophenyl alpha-D-glucopyranoside (CAS: 3767-28-0), which is used as a substrate for α-glucosidase assays .

4-Nitrophenyl alpha-D-glucopyranoside shares the nitrophenyl reporter group but features a much simpler structure with only a single glucopyranoside unit and lacks the pyridylamino modification . Upon enzymatic hydrolysis by α-glucosidase, this compound releases 4-nitrophenol, which can be detected spectrophotometrically, typically at 400 nm in alkaline conditions .

Another related compound is 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside (PubChem CID: 11488062), which features a disaccharide structure with beta glycosidic linkages rather than alpha linkages . This structural difference makes it suitable for assaying different classes of enzymes that specifically recognize beta-linked glycosides.

The unique combination of the pentasaccharide chain with alpha-(1→4) linkages and the 2-pyridylamino modification distinguishes 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside from these related compounds, making it specifically suited for α-amylase assays requiring fluorometric detection .

Structural Significance in Enzyme Recognition

The molecular architecture of 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside reflects careful design considerations to enable specific interactions with target enzymes. The alpha-(1→4) glycosidic linkages connecting the pentasaccharide units mirror the natural substrates of α-amylase, such as amylose and amylopectin components of starch . This structural mimicry ensures that the compound is recognized and processed by the enzyme in a manner similar to physiological substrates.

The length of the oligosaccharide chain is significant, as α-amylase typically requires multiple sugar units to achieve optimal binding at its active site, which contains several subsites that interact with different portions of the substrate. The pentasaccharide structure of the compound likely provides sufficient binding interactions across these subsites to enable efficient enzyme recognition and catalysis .

The 2-pyridylamino modification at the 6' position represents a strategic alteration that distinguishes this compound from natural oligosaccharides . This substitution likely serves multiple purposes: it may enhance the fluorescent properties of the compound following enzymatic cleavage, improve its solubility in aqueous solutions used for biochemical assays, and potentially provide additional binding interactions with specific regions of the enzyme active site .

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